2-Chloro-4-formyl-6-methoxyphenyl 4-chlorobenzenesulfonate
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Overview
Description
2-Chloro-4-formyl-6-methoxyphenyl 4-chlorobenzenesulfonate is an organic compound that belongs to the class of aromatic sulfonates. This compound is characterized by the presence of a chloro-substituted benzene ring, a formyl group, and a methoxy group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-formyl-6-methoxyphenyl 4-chlorobenzenesulfonate typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-4-formyl-6-methoxyphenol and 4-chlorobenzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2-chloro-4-formyl-6-methoxyphenol is dissolved in an appropriate solvent, such as dichloromethane or chloroform. The 4-chlorobenzenesulfonyl chloride is then added dropwise to the solution while maintaining the reaction temperature at around 0-5°C. The reaction mixture is stirred for several hours until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve larger-scale reactions with optimized conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-formyl-6-methoxyphenyl 4-chlorobenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro groups can be replaced by nucleophiles such as amines or thiols.
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products
Nucleophilic Substitution: Formation of substituted derivatives with amine or thiol groups.
Oxidation: Formation of 2-chloro-4-formyl-6-methoxyphenyl 4-chlorobenzenesulfonic acid.
Reduction: Formation of 2-chloro-4-hydroxymethyl-6-methoxyphenyl 4-chlorobenzenesulfonate.
Scientific Research Applications
2-Chloro-4-formyl-6-methoxyphenyl 4-chlorobenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drug candidates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-formyl-6-methoxyphenyl 4-chlorobenzenesulfonate involves its interaction with molecular targets such as enzymes or receptors. The compound’s formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. The chloro and methoxy groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-formyl-6-methoxyphenyl acetate
- 2-Chloro-4-formyl-6-methoxyphenyl benzoate
- 2-Chloro-4-formyl-6-methoxyphenyl 4-methylbenzenesulfonate
Uniqueness
2-Chloro-4-formyl-6-methoxyphenyl 4-chlorobenzenesulfonate is unique due to the presence of both chloro and sulfonate groups, which enhance its reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
(2-chloro-4-formyl-6-methoxyphenyl) 4-chlorobenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O5S/c1-20-13-7-9(8-17)6-12(16)14(13)21-22(18,19)11-4-2-10(15)3-5-11/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFMYBBOCFFLQH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Cl)OS(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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